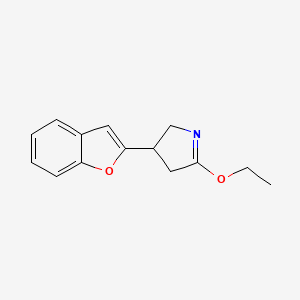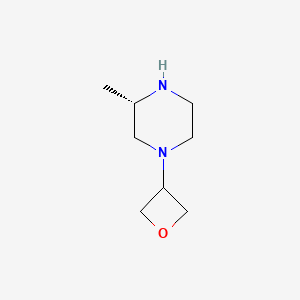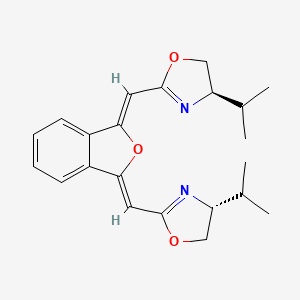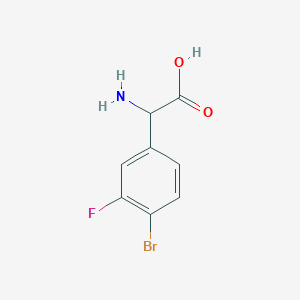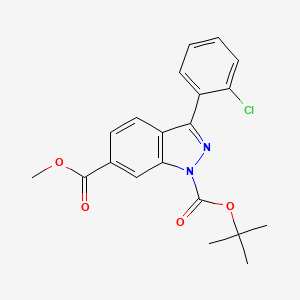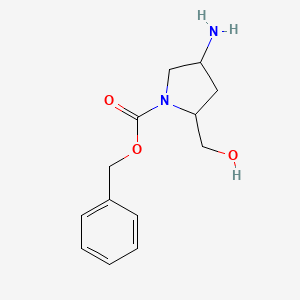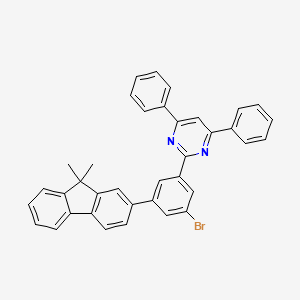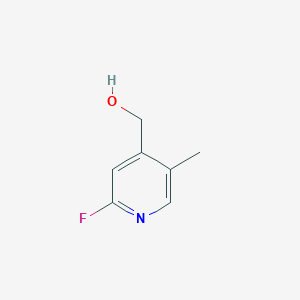
(2-Fluoro-5-methylpyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-methylpyridin-4-yl)methanol is an organic compound with the molecular formula C7H8FNO. It is a colorless to pale yellow liquid with a molecular weight of 141.14 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Fluoro-5-methylpyridin-4-yl)methanol typically involves the fluorination of 4-methylpyridine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
(2-Fluoro-5-methylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
(2-Fluoro-5-methylpyridin-4-yl)methanol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
(2-Fluoro-5-methylpyridin-4-yl)methanol can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: Lacks the methyl and hydroxyl groups, making it less versatile in certain synthetic applications.
4-Fluoro-2-methylpyridine: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
2-Fluoro-5-methylpyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
The presence of both the fluorine and hydroxyl groups in this compound makes it unique and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
(2-fluoro-5-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8FNO/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3 |
InChI Key |
GTJYEKURZBGBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



